

A Technical Guide to the Thermodynamic Properties of 3-Ethyl-3-methylpentane

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Compound of Interest

Compound Name: **3-Ethyl-3-methylpentane**

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This technical guide provides a comprehensive overview of the key thermodynamic data for **3-Ethyl-3-methylpentane** (CAS: 1067-08-9), a branched alkane isomer of octane.[\[1\]](#)[\[2\]](#) The information herein is compiled from critically evaluated data, primarily from the National Institute of Standards and Technology (NIST) database, and is intended to serve as a reliable resource for professionals in research and development.

Quantitative Thermodynamic Data

The following tables summarize the essential thermodynamic properties of **3-Ethyl-3-methylpentane** in its ideal gas and liquid phases. The data has been aggregated from various sources, ensuring a consistent and accurate presentation.[\[3\]](#)[\[4\]](#)

Table 1: Standard Molar Enthalpy and Entropy

This table presents the standard molar enthalpy of formation (Δ_fH°) and standard molar entropy (S°) for **3-Ethyl-3-methylpentane** at standard conditions (298.15 K and 1 bar).

Property	Value	Units	Phase
Standard Molar Enthalpy of Formation ($\Delta_f H^\circ$)	-215.5 ± 1.5	kJ/mol	Ideal Gas
Standard Molar Entropy (S°)	445.56	J/mol·K	Ideal Gas

Data sourced from NIST Chemistry WebBook and related compilations.[\[5\]](#)[\[6\]](#)

Table 2: Phase Change and Critical Properties

Key data related to the phase transitions of **3-Ethyl-3-methylpentane** are provided below.

Property	Value	Units
Normal Boiling Point	391.8 K	K
Enthalpy of Vaporization ($\Delta_{\text{vap}} H$) at Boiling Pt.	34.3	kJ/mol
Critical Temperature (Tc)	565.0 K	K
Critical Pressure (Pc)	2.77 MPa	MPa
Critical Density (pc)	238.0	kg/m ³

Data sourced from critically evaluated data from the NIST/TRC Web Thermo Tables.[\[7\]](#)

Table 3: Isobaric Heat Capacity (Cp) as a Function of Temperature (Ideal Gas)

The molar heat capacity at constant pressure for **3-Ethyl-3-methylpentane** in the ideal gas state varies with temperature.

Temperature (K)	Molar Heat Capacity (Cp) (J/mol·K)
298.15	188.07
400	231.12
500	272.29
600	309.28
800	369.87
1000	416.71

Values are based on correlations consistent with experimental data for alkanes.[\[5\]](#)

Experimental Protocols

The thermodynamic data presented in this guide are derived from established experimental techniques. The primary methodologies are described below.

Combustion Calorimetry

This technique is fundamental for determining the enthalpy of formation (Δ_fH°) of organic compounds.

- Principle: A precise mass of the substance is completely combusted in a high-pressure oxygen environment within a sealed container known as a "bomb." The bomb is submerged in a known quantity of water in a calorimeter. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a measurable temperature increase.
- Methodology:
 - Sample Preparation: A weighted sample of high-purity **3-Ethyl-3-methylpentane** is placed in a crucible inside the combustion bomb.
 - Assembly: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

- Calorimetry: The bomb is placed in a calorimeter containing a precisely measured amount of water. The system is allowed to reach thermal equilibrium.
- Ignition: The sample is ignited via an electrical fuse.
- Temperature Measurement: The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
- Calculation: The heat of combustion is calculated from the temperature rise and the previously determined heat capacity of the calorimeter system. The standard enthalpy of formation is then derived using Hess's law, utilizing the known standard enthalpies of formation for the combustion products (CO₂ and H₂O).

Low-Temperature Adiabatic Heat-Capacity Calorimetry

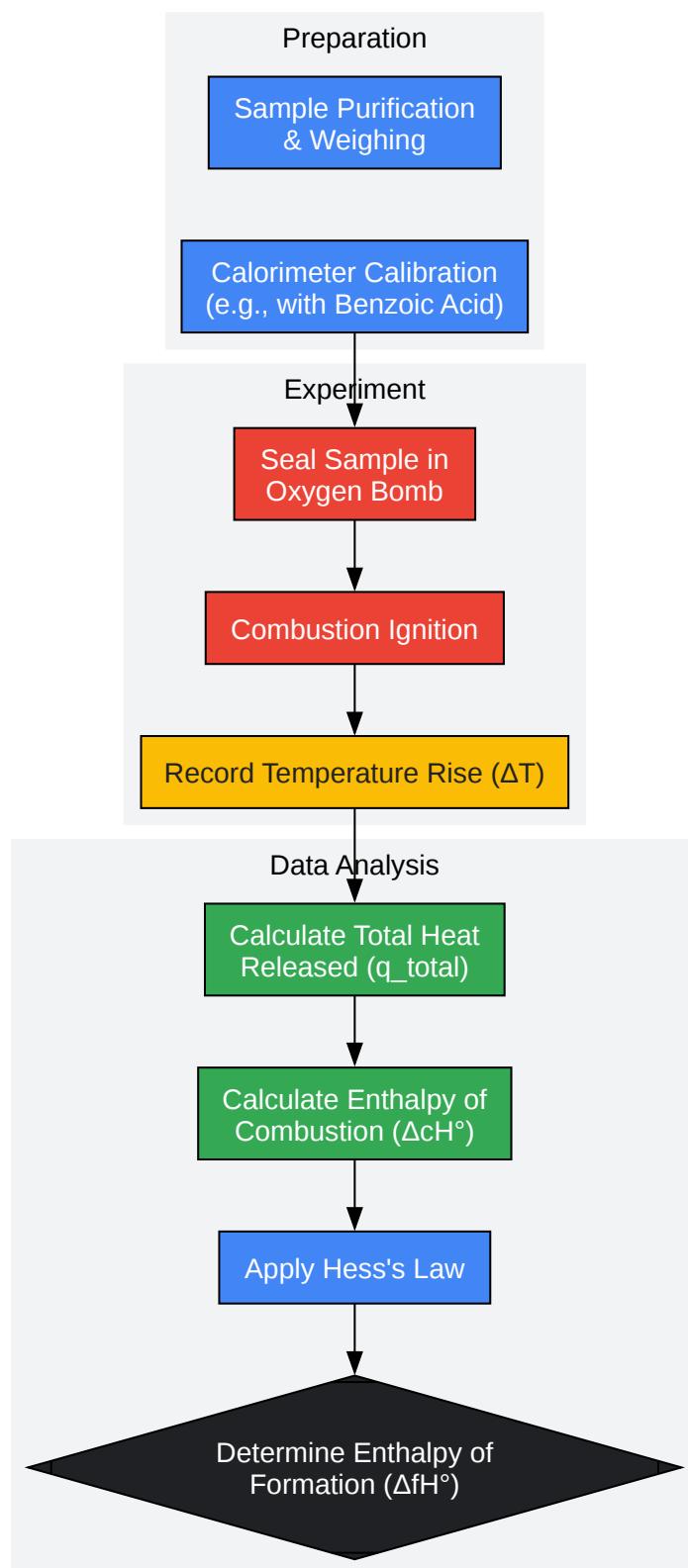
This method is used to determine the heat capacity (C_p) and entropy (S°) of a substance over a range of temperatures.

- Principle: A known quantity of electrical energy is supplied to a sample in a cryostat under near-adiabatic conditions (i.e., minimal heat exchange with the surroundings). The resulting temperature increase is precisely measured.
- Methodology:
 - Sample Loading: A purified sample is sealed in a calorimeter vessel equipped with a heater and a temperature sensor (e.g., a platinum resistance thermometer).
 - Cryostat: The vessel is placed in a cryostat and cooled to a very low temperature (often near absolute zero).
 - Heating Intervals: A measured amount of electrical energy (heat) is supplied to the sample, causing its temperature to rise.
 - Equilibration: After each heating interval, the system is allowed to reach thermal equilibrium, and the final temperature is recorded.
 - Data Analysis: The heat capacity at the mean temperature of each interval is calculated as the ratio of the energy input to the temperature rise ($\Delta H/\Delta T$).

- Entropy Calculation: The standard entropy at a given temperature (e.g., 298.15 K) is determined by integrating the heat capacity data (as C_p/T) from 0 K to the target temperature, according to the third law of thermodynamics.

Visualized Experimental Workflow

The following diagram illustrates the generalized workflow for determining the enthalpy of formation of an organic compound like **3-Ethyl-3-methylpentane** using combustion calorimetry.



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Caption: Workflow for Combustion Calorimetry Experiment.

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